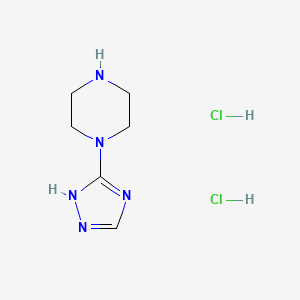
1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride” is a chemical compound with the IUPAC name 1-(1H-1,2,4-triazol-3-yl)piperazine dihydrochloride . It has a molecular weight of 226.11 . The molecular formula is C6H11N5.2ClH .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H . The average mass is 153.185 Da and the monoisotopic mass is 153.101440 Da .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the searched resources.Applications De Recherche Scientifique
Antimicrobial Activities :
- Some novel derivatives of 1,2,4-triazole, including those involving piperazine, have shown promising antimicrobial activities against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Pharmacological Evaluation :
- Novel derivatives of 1,2,4-triazole with piperazine structures have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds show significant potential in pharmacological applications (Kumar et al., 2017).
Antihypertensive Agents :
- Piperazine derivatives of 1,2,4-triazole have been explored for their antihypertensive properties. Some compounds in this category have demonstrated effectiveness in lowering blood pressure in hypertensive rats (Meyer et al., 1989).
Antimicrobial and Antitumor Activities :
- Research on piperazine and triazolo-pyrazine derivatives has revealed their potent antimicrobial properties, and some compounds have shown good growth inhibition against specific bacterial strains. Additionally, certain derivatives have demonstrated promising antitumor activities (Patil et al., 2021).
Anticancer Activities :
- 1,2,4-Triazine derivatives bearing piperazine amide moiety have been synthesized and shown to possess significant anticancer activities, particularly against breast cancer cells. These compounds could be potential candidates for anticancer drug development (Yurttaş et al., 2014).
Antifungal and Antitumor Properties :
- Novel 1,2,4-triazole Schiff bases containing piperazine groups have been found to have excellent inhibitory activity against tumor cells, indicating their potential use in antitumor treatments (Ding et al., 2016).
Synthesis and Biological Activity :
- Research has been conducted on the synthesis of 1,2,4-triazole derivatives containing piperazine nuclei, exploring their antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These findings are significant for developing new pharmaceutical compounds (Mermer et al., 2018).
Ligand Exchange and Crystal Growth :
- Studies on piperazine-1,4-diium hexabromidorhodate(III) bromide and hexaiodidorhodate(III) iodide, which involve piperazine structures, have contributed to understanding ligand exchange and crystal growth processes, relevant in material science and crystallography (Bujak, 2015).
Orientations Futures
The future directions for research on 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride could include further exploration of its synthesis methods, detailed investigation of its physical and chemical properties, and comprehensive evaluation of its biological activities and potential applications. Given the promising results of related 1,2,4-triazole derivatives in anticancer studies , it would be interesting to explore the potential of 1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride in this area. Further safety and toxicity studies are also warranted to ensure its safe use.
Propriétés
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.2ClH/c1-3-11(4-2-7-1)6-8-5-9-10-6;;/h5,7H,1-4H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPQQKAKFFTFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,4-Triazol-3-yl)piperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

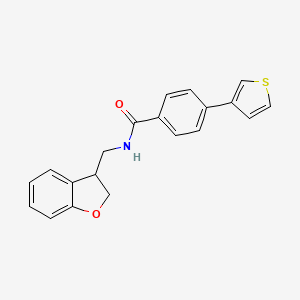
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)
![N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2967230.png)
![(E)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2967231.png)
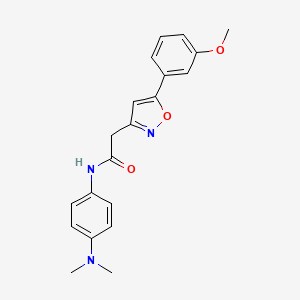
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2967233.png)
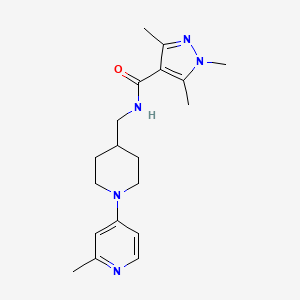
![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)
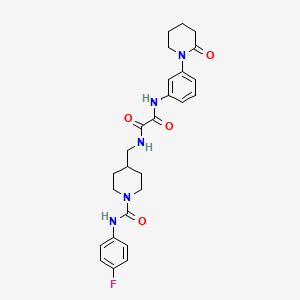
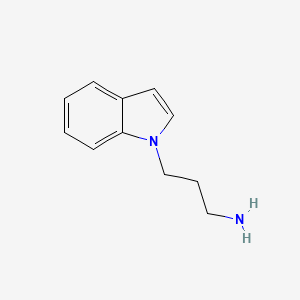
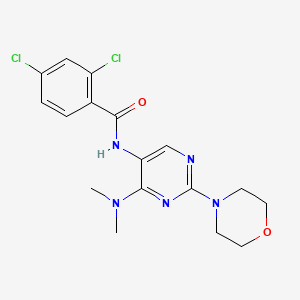
![6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2967247.png)
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)